

Validating EBI-2511 Target Engagement: A Comparative Guide Using CETSA

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Compound of Interest

Compound Name: EBI-2511

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This guide provides a comprehensive comparison of methodologies for validating the target engagement of **EBI-2511**, a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. A primary focus is placed on the Cellular Thermal Shift Assay (CETSA), a powerful technique for confirming direct drug-target interaction in a cellular context. We will also explore alternative methods and present supporting experimental data for **EBI-2511** in comparison to other EZH2 inhibitors, such as EPZ-6438.

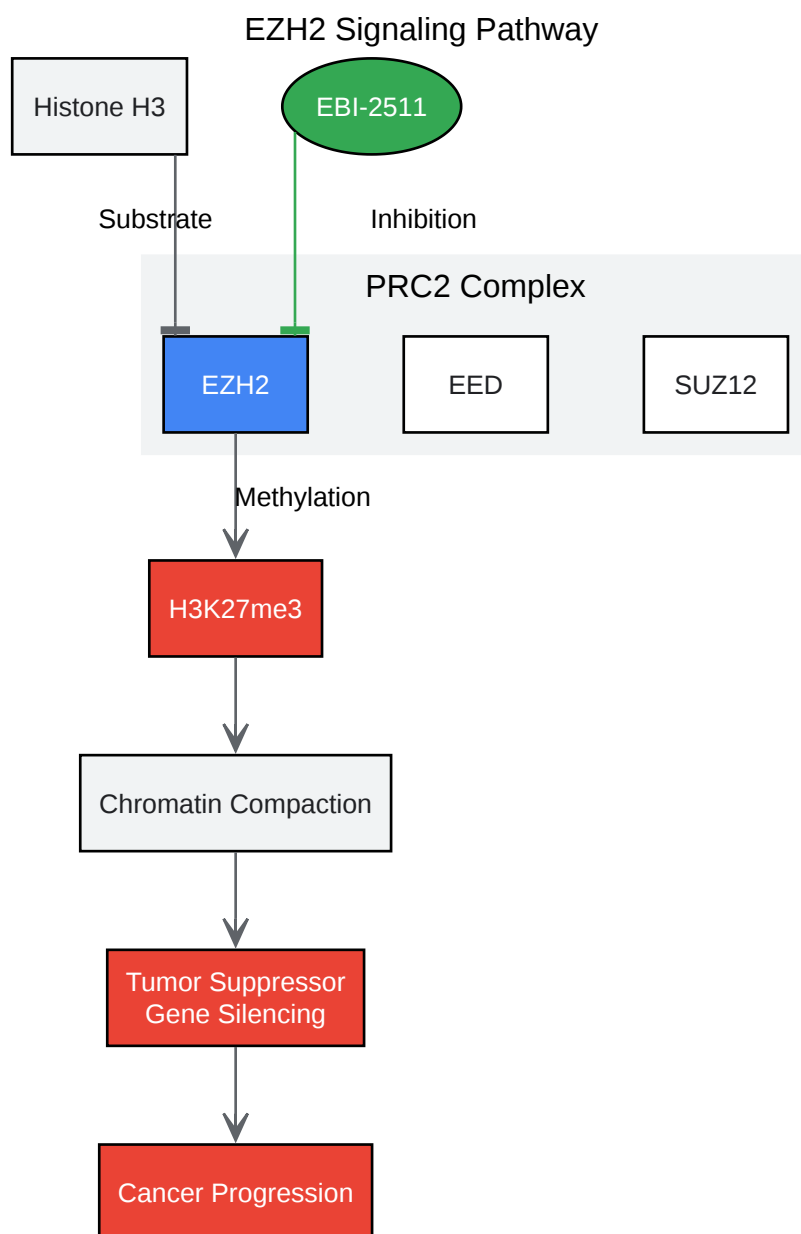
Introduction to EBI-2511 and its Target, EZH2

EBI-2511 is a second-generation EZH2 inhibitor developed as a potential therapeutic for cancers with EZH2 mutations, such as non-Hodgkin's lymphoma.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][3] This methylation event leads to chromatin compaction and transcriptional repression of target genes. In several cancers, hyperactivity of EZH2 contributes to tumorigenesis by silencing tumor suppressor genes.[4] **EBI-2511** was developed through a scaffold hopping approach based on the clinical compound EPZ-6438 (Tazemetostat).[1][4]

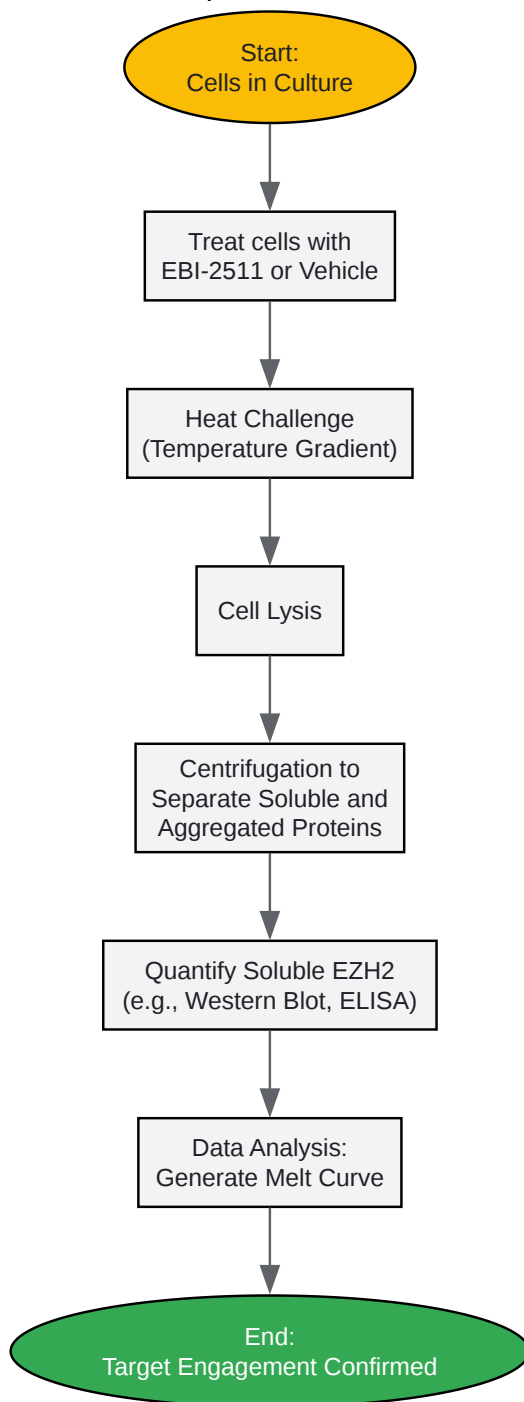
The EZH2 Signaling Pathway

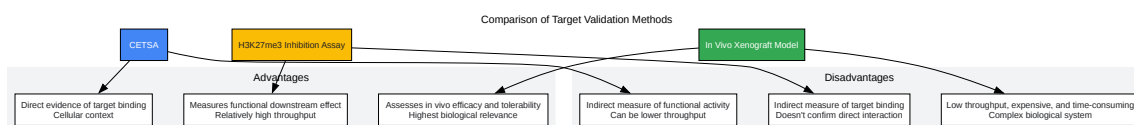
The core function of EZH2 is within the PRC2 complex, which is essential for maintaining cellular identity and regulating gene expression. Dysregulation of this pathway is a hallmark of

various cancers.



CETSA Experimental Workflow





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